tert-butyl 2,6-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate
Description
Nomenclature and Structural Classification
Tert-butyl 2,6-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate is formally classified as a boronic ester derivative of a dihydropyridine heterocycle. The compound bears the Chemical Abstracts Service registry number 1005397-65-8 and possesses the molecular formula C₁₈H₃₂BNO₄ with a molecular weight of 337.3 grams per mole. The systematic nomenclature reflects the compound's complex structural architecture, incorporating multiple functional elements that define its chemical behavior and synthetic utility.
The structural classification of this compound encompasses several important chemical families. Primarily, it belongs to the boronic ester class, specifically featuring a pinacol-type boronate moiety characterized by the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl substituent. This boronate functionality represents one of the most widely utilized boron-containing protecting groups in modern organic synthesis, offering stability under a variety of reaction conditions while maintaining reactivity in cross-coupling transformations.
The dihydropyridine core structure places this compound within the broader category of partially saturated nitrogen heterocycles. The 5,6-dihydropyridine ring system differs from the more common 1,4-dihydropyridine derivatives in its specific pattern of unsaturation and substitution. The presence of methyl substituents at the 2 and 6 positions provides additional steric and electronic modulation of the heterocyclic system, influencing both its reactivity patterns and conformational preferences.
The tert-butoxycarbonyl protecting group attached to the nitrogen atom represents a standard carbamate protection strategy commonly employed in synthetic chemistry. This protecting group not only modulates the electronic properties of the nitrogen atom but also provides a handle for subsequent deprotection and functionalization reactions. The combination of these structural elements creates a multifunctional molecule with diverse synthetic applications.
Table 1: Structural and Physical Properties
| Property | Value | Reference |
|---|---|---|
| Chemical Abstracts Service Number | 1005397-65-8 | |
| Molecular Formula | C₁₈H₃₂BNO₄ | |
| Molecular Weight | 337.3 g/mol | |
| IUPAC Name | This compound |
Historical Context and Discovery
The development of boronic ester chemistry traces its origins to the foundational work on organoborane compounds in the mid-20th century, but the specific evolution toward dihydropyridine boronic esters represents a more recent advancement in synthetic methodology. The discovery and application of pinacol boronic esters emerged as researchers sought more stable and synthetically useful alternatives to the notoriously sensitive boronic acids. These ester derivatives provided enhanced stability while maintaining the essential reactivity required for cross-coupling transformations.
The historical development of dihydropyridine chemistry has been driven by the recognition of these structures as valuable intermediates in the synthesis of biologically active compounds. Research has demonstrated that when activated by acylating agents, pyridine boronic esters undergo reaction with organometallic reagents to form dihydropyridine boronic esters, providing access to substituted pyridine, dihydropyridine, and piperidine products. This methodology has evolved to encompass a broad range of substituted systems, including the specific 2,6-dimethyl variant under discussion.
The integration of boronic ester functionality with dihydropyridine scaffolds represents a convergence of two important synthetic methodologies. The development of robust conditions for heteroaryl cross-coupling reactions has been particularly challenging, with researchers reporting significant advances in the use of neopentyl heteroarylboronic esters as nucleophiles in Suzuki-Miyaura cross-coupling reactions. These methodological advances have enabled the preparation of increasingly complex heteroaryl compounds under anhydrous conditions using specialized bases such as potassium trimethylsilanolate.
The pharmaceutical industry's interest in heterocyclic scaffolds has provided additional impetus for the development of these synthetic methods. Process development studies have demonstrated the scalability of Suzuki reactions involving boronic esters, with industrial applications requiring careful optimization of reaction conditions to achieve acceptable yields and quality specifications. The evolution from boronic acids to boronic esters in these applications has been driven by practical considerations including reaction rates, product quality, and process robustness.
Significance in Heterocyclic Chemistry and Cross-Coupling Reactions
The significance of this compound extends beyond its individual structural features to encompass its role as a versatile synthetic intermediate in modern heterocyclic chemistry. The compound exemplifies the strategic use of boronic esters in the construction of complex nitrogen-containing heterocycles, which are fundamental building blocks in pharmaceutical development and materials science.
In the context of cross-coupling reactions, this compound represents an important class of heteroaryl boronic esters that have enabled significant advances in methodology development. Research has demonstrated that the identity of the boronic ester significantly influences the rate of transmetalation in palladium-catalyzed cross-coupling reactions, with many esters reacting faster than their corresponding boronic acids. This enhanced reactivity has been successfully translated from stoichiometric studies to catalytic applications, resulting in substantial decreases in reaction times compared to traditional methods.
The anhydrous cross-coupling methodology developed for heteroaryl boronic esters has particular relevance for compounds like the title compound. Under anhydrous conditions using potassium trimethylsilanolate as base, these reactions proceed without hydrolysis of the boronic ester coupling partner, enabling the direct utilization of the ester functionality. The addition of trimethyl borate has been shown to enhance reaction rates through multiple mechanisms, including solubilization of in situ-generated boronate complexes and prevention of catalyst poisoning by heteroatomic units.
The synthetic utility of dihydropyridine boronic esters extends to their role as intermediates in the preparation of diverse heterocyclic products. These compounds can undergo oxidative aromatization to yield substituted pyridines, reduction to afford piperidine derivatives, or participate in various functionalization reactions that exploit the boronic ester functionality. The ability to incorporate diverse carbon nucleophiles, including primary, secondary, and tertiary alkyl, aryl, and alkynyl species, demonstrates the versatility of these synthetic platforms.
Table 2: Applications in Synthetic Chemistry
The significance of this compound class in pharmaceutical chemistry cannot be overstated, as nitrogen heterocycles represent the most common structural motifs in approved drugs. Current pharmaceutical databases include numerous pyridines, dihydropyridines, and piperidines among marketed medications, underscoring the importance of efficient synthetic methods for accessing these scaffolds. The strategic incorporation of boronic ester functionality provides multiple avenues for structural diversification and late-stage functionalization, essential capabilities in modern drug discovery programs.
Research into the enantioselective construction of carbocyclic and heterocyclic tertiary boronic esters has further expanded the utility of these compounds. The development of conjunctive cross-coupling reactions on preformed cyclic boron ate complexes has enabled the synthesis of stereodefined boronic esters with spirocyclic and benzo-fused bicyclic skeletons, demonstrating the continued evolution of this chemical methodology.
Properties
IUPAC Name |
tert-butyl 2,6-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32BNO4/c1-12-10-14(19-23-17(6,7)18(8,9)24-19)11-13(2)20(12)15(21)22-16(3,4)5/h10,12-13H,11H2,1-9H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIOICASRSMDUDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(N(C(C2)C)C(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90678318 | |
| Record name | tert-Butyl 2,6-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90678318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1005397-65-8 | |
| Record name | tert-Butyl 2,6-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90678318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Biological Activity
Tert-butyl 2,6-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate (CAS No. 1005397-65-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
- Molecular Formula : C18H32BNO4
- Molecular Weight : 337.26 g/mol
- Structure : The compound features a dihydropyridine core substituted with a tert-butyl group and a dioxaborolane moiety, which is known to enhance biological activity through various mechanisms.
Biological Activity
The biological activity of this compound has been investigated in several studies focusing on its pharmacological properties:
- Antioxidant Activity : Research indicates that compounds with similar structures exhibit significant antioxidant properties. These properties are attributed to the ability of the dioxaborolane group to stabilize free radicals and reactive oxygen species (ROS) .
- Anticancer Potential : Preliminary studies suggest that the compound may possess anticancer activity. Dihydropyridine derivatives have been shown to inhibit tumor growth in various cancer cell lines by inducing apoptosis and cell cycle arrest .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes related to metabolic pathways. For example, dihydropyridine derivatives are known to modulate AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis .
Case Studies
Several case studies have highlighted the biological efficacy of similar compounds:
- Study on Dihydropyridine Derivatives : A study published in the Journal of Medicinal Chemistry explored a range of dihydropyridine derivatives and their effects on cancer cell lines. The results indicated that certain substitutions on the dihydropyridine core significantly enhanced cytotoxicity against breast and prostate cancer cells .
- Antioxidant Evaluation : Another study assessed the antioxidant capacity of various tert-butyl substituted compounds. The findings demonstrated that these compounds could effectively scavenge free radicals and reduce oxidative stress in vitro .
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C18H32BNO4 |
| Molecular Weight | 337.26 g/mol |
| Antioxidant Activity | Significant (IC50 values reported) |
| Anticancer Activity | Induces apoptosis in cancer cells |
| Enzyme Inhibition | Modulates AMPK activity |
Research Findings
Recent findings suggest that modifications to the dioxaborolane moiety can lead to enhanced biological activity. For instance:
- Synthesis and Evaluation : A recent synthesis of similar compounds demonstrated that variations in substituents on the dioxaborolane significantly affected their biological profiles, including improved enzyme inhibition and antioxidant properties .
- Mechanistic Insights : Mechanistic studies have indicated that these compounds may interact with cellular signaling pathways involved in cancer progression and metabolic regulation .
Scientific Research Applications
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. It can be utilized to synthesize various derivatives due to its functional groups that allow for further chemical modifications. This property is particularly useful in developing new pharmaceuticals and agrochemicals.
Medicinal Chemistry
Tert-butyl 2,6-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine derivatives have shown promise in medicinal chemistry for their potential therapeutic effects. The dihydropyridine moiety is known for its biological activity and can be explored for developing antihypertensive agents and calcium channel blockers.
Boronic Acid Chemistry
The incorporation of a boron-containing moiety enhances the reactivity of the compound in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is crucial for forming carbon-carbon bonds in complex organic molecules. The presence of the dioxaborolane group allows for efficient transformations that are essential in drug discovery and material science.
Catalysis
Due to its unique structure and functional groups, this compound can act as a catalyst or a ligand in various catalytic processes. Its ability to stabilize transition states makes it suitable for applications in asymmetric synthesis and polymerization reactions.
Case Study 1: Synthesis of Dihydropyridine Derivatives
A study demonstrated the use of tert-butyl 2,6-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine derivatives in synthesizing novel antihypertensive agents. The derivatives exhibited significant biological activity in vitro and were further evaluated for their pharmacokinetic properties.
Case Study 2: Application in Cross-Coupling Reactions
In another research project focusing on boron chemistry, the compound was employed as a reagent in Suzuki coupling reactions to synthesize complex biaryl compounds. The results showed high yields and selectivity under mild reaction conditions.
Comparison Table of Applications
| Application Area | Description | Examples of Use |
|---|---|---|
| Organic Synthesis | Building block for synthesizing various organic compounds | Pharmaceutical intermediates |
| Medicinal Chemistry | Development of therapeutic agents | Antihypertensive drugs |
| Boronic Acid Chemistry | Utilization in cross-coupling reactions | Carbon-carbon bond formation |
| Catalysis | Acting as a catalyst or ligand in chemical reactions | Asymmetric synthesis |
Comparison with Similar Compounds
Physicochemical Properties :
- Storage : Requires protection from light and moisture, stored under inert conditions at room temperature.
- Hazards : Classified with warnings for skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) .
Comparison with Structural Analogs
Structural and Functional Group Analysis
The compound is compared with three analogs (Table 1):
Table 1: Structural and Functional Comparison
Key Observations :
Electronic Effects : The dioxaborolane group in the target compound and its analogs enables efficient Suzuki-Miyaura reactions, as demonstrated in palladium-catalyzed couplings with aryl halides .
Stability : The tert-butyl carbamate group enhances stability under inert conditions, whereas analogs with electron-withdrawing groups (e.g., nitro in Compound 1l) may exhibit lower thermal stability .
Research Findings
Synthetic Utility : The compound’s use in EP 2 697 207 B1 demonstrates its role in synthesizing complex molecules with trifluoromethyl and methoxyphenyl groups, underscoring its versatility .
Steric vs. Electronic Trade-offs : Methyl substituents on the dihydropyridine ring balance reactivity and stability, making the target compound preferable in reactions requiring controlled coupling .
Data Gaps: Limited melting point or solubility data for the target compound contrasts with detailed characterization of Compound 1l, suggesting areas for further study .
Preparation Methods
General Synthetic Strategy
The compound is typically synthesized via a palladium-catalyzed Miyaura borylation reaction. This involves the conversion of a halogenated or triflate-substituted dihydropyridine carboxylate into the corresponding boronate ester using bis(pinacolato)diboron as the boron source.
Key Preparation Method: Palladium-Catalyzed Borylation
- Starting Material: tert-butyl 5-(((trifluoromethyl)sulfonyl)oxy)-3,6-dihydropyridine-1(2H)-carboxylate (a triflate derivative)
- Reagents: Bis(pinacolato)diboron, potassium acetate (KOAc)
- Catalyst: (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride (Pd(dppf)Cl2)
- Solvent: Anhydrous N,N-dimethylformamide (DMF) or 1,4-dioxane
- Conditions: Inert atmosphere (nitrogen), heated at 80-85 °C for 4 hours or overnight
- The triflate substrate, bis(pinacolato)diboron, Pd(dppf)Cl2, and KOAc are combined in anhydrous DMF or 1,4-dioxane.
- The reaction mixture is degassed and purged with nitrogen to maintain an inert atmosphere.
- The mixture is heated at 80-85 °C for 4 to 16 hours.
- After cooling, the reaction is diluted with ethyl acetate, filtered to remove solids, and concentrated.
- The crude product is purified by silica gel column chromatography to yield the boronate ester.
- Yields reported vary from moderate to high, typically around 41% to 93%, depending on the exact substrate and conditions.
- For example, a reaction in DMF at 85 °C for 4 hours provided a 41% yield of the boronate ester as a colorless oil.
- Using 1,4-dioxane at 80 °C overnight improved the yield significantly, reaching up to 93% in some cases when combined with subsequent Suzuki coupling steps.
Detailed Experimental Data Table
| Parameter | Details |
|---|---|
| Starting Material | tert-butyl 5-(((trifluoromethyl)sulfonyl)oxy)-3,6-dihydropyridine-1(2H)-carboxylate |
| Boron Source | Bis(pinacolato)diboron (B2pin2) |
| Catalyst | Pd(dppf)Cl2 (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride |
| Base | Potassium acetate (KOAc) |
| Solvent | Anhydrous DMF or 1,4-dioxane |
| Temperature | 80-85 °C |
| Time | 4 hours (DMF) to overnight (1,4-dioxane) |
| Atmosphere | Nitrogen (inert) |
| Work-up | Dilution with ethyl acetate, filtration, concentration, silica gel chromatography |
| Yield | 41% (DMF, 4h) to 93% (1,4-dioxane, overnight, with further coupling) |
| Product Form | Colorless oil or off-white solid depending on purification |
| Analytical Data | 1H NMR, LC-MS (m/z consistent with expected molecular weight) |
Additional Notes on Reaction Optimization and Variants
- The use of potassium acetate as the base is critical to facilitate the transmetallation step in the catalytic cycle.
- Degassing and maintaining an inert atmosphere prevent catalyst deactivation and side reactions.
- Choice of solvent influences yield and reaction rate; 1,4-dioxane often provides better outcomes than DMF.
- Reaction temperature around 80-85 °C is optimal; lower temperatures reduce conversion, while higher temperatures may cause decomposition.
- The boronate ester can be further used in Suzuki-Miyaura cross-coupling reactions, as demonstrated by coupling with aryl bromides under Pd(PPh3)4 catalysis at 80 °C yielding 93% of coupled product.
Summary Table of Representative Preparation Conditions
| Entry | Solvent | Catalyst | Base | Temp (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | DMF | Pd(dppf)Cl2 (0.53 mmol) | KOAc (31.5 mmol) | 85 | 4 h | 41 | Colorless oil product |
| 2 | 1,4-Dioxane | Pd(dppf)Cl2 (0.39 mmol) | KOAc (6.54 mmol) | 80 | Overnight | 90+ | Higher yield, purified by silica gel |
| 3 | Toluene/EtOH | Pd(PPh3)4 (0.05 mmol) | Na2CO3 (5.38 mmol) | 80 | 4.5 h | 93 | Used in Suzuki coupling step |
Research Findings and Practical Considerations
- The borylation reaction is highly selective for the triflate position on the dihydropyridine ring, allowing for the introduction of the boronate ester without affecting other functional groups.
- The tert-butyl ester protecting group remains intact under the reaction conditions, preserving the carboxylate functionality.
- The reaction is scalable and reproducible, making it suitable for the preparation of gram-scale quantities for further synthetic applications.
- Purification by silica gel chromatography is effective for isolating the product with high purity (typically >95%).
- The boronate ester functionality introduced is stable and compatible with various subsequent transformations, including cross-coupling reactions, expanding the utility of this intermediate in medicinal chemistry and material science.
Q & A
Q. What are the primary synthetic routes for this compound, and what key steps ensure high yield and purity?
The synthesis typically involves:
- Protection of the amine group using tert-butyl carbamate (Boc) under anhydrous conditions to prevent side reactions .
- Introduction of the boronate ester via Miyaura borylation, employing Pd catalysts (e.g., Pd(dppf)Cl₂) and bis(pinacolato)diboron in THF at reflux .
- Purification via reverse-phase column chromatography (acetonitrile/water gradients) to isolate the product, with yields >85% achievable under optimized conditions .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the dihydropyridine backbone and Boc group. ¹¹B NMR (δ ~30 ppm) verifies the boronate ester .
- HPLC/MS : High-resolution mass spectrometry (HRMS) validates molecular weight (C₂₀H₃₃BNO₄⁺, calc. 386.25) and purity (>95%) .
- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1350 cm⁻¹ (B-O bond) confirm functional groups .
Advanced Research Questions
Q. How can reaction conditions be optimized for Suzuki-Miyaura cross-coupling using this boronate ester?
- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dtbpf) in DMF/H₂O mixtures enhances coupling efficiency with aryl halides .
- Base Sensitivity : Use K₂CO₃ or CsF to stabilize the boronate intermediate; avoid strong bases (e.g., NaOH) to prevent Boc deprotection .
- Solvent Effects : Mixed solvents (THF:H₂O, 3:1) improve solubility and reduce side reactions. Reaction monitoring via TLC (Rf ~0.5 in ethyl acetate/hexane) ensures completion .
Q. What strategies mitigate stability issues during storage or handling?
- Storage : Under inert atmosphere (N₂/Ar) at –20°C to prevent hydrolysis of the boronate ester .
- Stabilizers : Add 0.1% BHT to solutions to inhibit radical degradation .
- Quality Control : Periodic ¹H NMR or LC-MS analysis detects decomposition (e.g., loss of boronate peak at δ 1.3 ppm) .
Q. How should researchers resolve contradictory data on regioselectivity in cross-coupling reactions?
- Mechanistic Analysis : Use DFT calculations to predict electronic effects of the dihydropyridine ring on boronate reactivity .
- Experimental Validation : Compare coupling outcomes with para-substituted aryl halides (e.g., 4-bromotoluene vs. 2-bromopyridine) under standardized conditions .
- Byproduct Identification : HRMS and 2D NMR (COSY, HSQC) trace side products to steric hindrance or competing pathways .
Q. What are potential applications in medicinal chemistry or drug discovery?
- Scaffold for Kinase Inhibitors : The dihydropyridine core mimics ATP-binding motifs; explore substitutions at the 4-position for selectivity .
- Proteolysis-Targeting Chimeras (PROTACs) : The boronate ester enables conjugation to E3 ligase ligands via Suzuki coupling .
- In Vivo Stability Studies : Radiolabel the compound (¹⁴C or ¹¹B) to assess pharmacokinetics in rodent models .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported yields for Miyaura borylation?
- Catalyst Purity : Impurities in Pd catalysts (e.g., PdCl₂ vs. Pd(OAc)₂) reduce efficiency. Use ICP-MS to verify metal content .
- Moisture Sensitivity : Anhydrous THF (H₂O <50 ppm) is critical; Karl Fischer titration ensures solvent dryness .
- Substrate Ratios : A 1:1.2 molar ratio of substrate to bis(pinacolato)diboron minimizes excess reagent interference .
Tables for Key Data
| Property | Value | Method | Reference |
|---|---|---|---|
| Molecular Weight | 385.30 g/mol | HRMS | |
| Purity | >95% | HPLC | |
| Boronate Stability (RT) | 7 days (under N₂) | ¹¹B NMR | |
| Optimal Coupling Temperature | 80–90°C | Suzuki Reaction |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
